molecular formula C9H11N2O8P B1211610 2',3'-Cyclic UMP CAS No. 606-02-0

2',3'-Cyclic UMP

Cat. No. B1211610
CAS RN: 606-02-0
M. Wt: 306.17 g/mol
InChI Key: HWDMHJDYMFRXOX-JBBNEOJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-cyclic UMP is a 2',3'-cyclic pyrimidine nucleotide in which uridine is the parent nucleoside. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2',3'-cyclic UMP(1-).
2',3'-Cyclic UMP is a natural product found in Apis cerana and Homo sapiens with data available.

Scientific Research Applications

Enzymatic Hydrolysis and Biochemical Interactions

A study by Helfman et al. (1982) highlights the role of a specific cyclic CMP phosphodiesterase in hydrolyzing various cyclic nucleotides, including 2',3'-cyclic UMP. This enzyme uniquely catalyzes the hydrolysis of both pyrimidine and purine cyclic 2':3'- and 3':5'-nucleotides, suggesting its multifunctional nature in biochemical processes (Helfman & Kuo, 1982).

Kinetic Studies and Inhibitory Actions

Research by Enter and Behal (1968) on a cyclic phosphodiesterase with 3′-nucleotidase activity from Proteus mirabilis found that 2′,3′ cyclic UMP competitively inhibits the hydrolysis of di-p-nitrophenyl phosphate, indicating its role in modulating enzymatic activities (Enter & Behal, 1968).

Molecular Dynamics and Structural Analysis

Seshadri et al. (1992) conducted molecular dynamics studies on nucleoside 2',3'-cyclic phosphates, including 2',3'-cyclic UMP, to understand their equilibrium conformation and flexibility, which is crucial for the enzymatic action of Ribonucleases (Seshadri, Rao, & Vishveshwara, 1992).

Extraction and Purification from Biological Tissues

Newton et al. (1986) described the extraction and partial purification of endogenous 2',3'-cyclic UMP from various rat tissues. This study elucidates the presence and metabolism of cyclic nucleotides in different organs, contributing to our understanding of their physiological roles (Newton et al., 1986).

Cyclic Nucleotide Phosphodiesterases in Rat Tissues

Campbell and Oliver (1972) explored the rates of enzymatic hydrolysis of various cyclic nucleotides, including 2',3'-cyclic UMP, across different rat tissues. This study provides insights into the substrate preferences and distribution of phosphodiesterase activities in various tissues (Campbell & Oliver, 1972).

properties

CAS RN

606-02-0

Product Name

2',3'-Cyclic UMP

Molecular Formula

C9H11N2O8P

Molecular Weight

306.17 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N2O8P/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14)/t4-,6-,7-,8-/m1/s1

InChI Key

HWDMHJDYMFRXOX-JBBNEOJLSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O

SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)O

synonyms

uridine 2',3'-cyclophosphate
uridine 2',3'-cyclophosphate, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Cyclic UMP
Reactant of Route 2
2',3'-Cyclic UMP
Reactant of Route 3
2',3'-Cyclic UMP
Reactant of Route 4
2',3'-Cyclic UMP
Reactant of Route 5
2',3'-Cyclic UMP
Reactant of Route 6
2',3'-Cyclic UMP

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